Cas no 2171907-65-4 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid)

1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentane backbone with a carboxylic acid functionality and an N-methylbutanamido side chain, offering steric and conformational control in peptide design. The Fmoc group ensures orthogonal protection for solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained cyclic structures or modifying peptide backbone flexibility, enhancing stability or bioactivity in synthetic peptides. Its high purity and well-defined reactivity profile make it suitable for research in medicinal chemistry and bioconjugation.
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid structure
2171907-65-4 structure
Product Name:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid
CAS No:2171907-65-4
MF:C26H30N2O5
MW:450.526807308197
CID:6234878
PubChem ID:165552612
Update Time:2025-10-29

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid
    • EN300-1492387
    • 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid
    • 2171907-65-4
    • Inchi: 1S/C26H30N2O5/c1-17(15-23(29)28(2)26(24(30)31)13-7-8-14-26)27-25(32)33-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22H,7-8,13-16H2,1-2H3,(H,27,32)(H,30,31)
    • InChI Key: CTZBFEBVRRDLLY-UHFFFAOYSA-N
    • SMILES: OC(C1(CCCC1)N(C)C(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 95.9Ų

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid Pricemore >>

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Additional information on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid

Recent Advances in the Study of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid (CAS: 2171907-65-4)

The compound 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid (CAS: 2171907-65-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentane backbone and fluorenylmethoxycarbonyl (Fmoc) protecting group, is being explored for its potential applications in peptide synthesis, drug delivery systems, and as a building block for novel therapeutics. The Fmoc group, in particular, is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions.

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, which are critical for its application in high-throughput screening and drug development. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also investigated its reactivity and compatibility with other common protecting groups used in peptide chemistry, providing valuable insights for its integration into complex synthetic pathways.

One of the most promising applications of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid is in the development of peptide-based therapeutics. Its structural features make it an ideal candidate for modifying peptide backbones to enhance stability, bioavailability, and target specificity. For instance, recent preclinical studies have demonstrated its utility in the design of cyclic peptides, which are known for their improved metabolic stability and binding affinity compared to linear peptides. These findings highlight the compound's potential in addressing challenges associated with peptide drug development, such as poor oral bioavailability and rapid degradation in vivo.

In addition to its role in peptide synthesis, this compound has also been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors. For example, researchers have utilized it to develop inhibitors of proteases involved in viral replication, offering a potential avenue for antiviral drug discovery. The versatility of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid in medicinal chemistry is further underscored by its ability to serve as a scaffold for the introduction of diverse functional groups, enabling the rapid generation of structure-activity relationship (SAR) data.

Despite these advancements, challenges remain in the large-scale production and application of this compound. Issues such as cost-effectiveness, scalability, and the need for specialized handling due to the Fmoc group's sensitivity to certain conditions must be addressed to facilitate its widespread adoption in industrial settings. Ongoing research aims to develop more efficient synthetic routes and explore alternative protecting groups that could offer similar benefits with improved practicality.

In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid (CAS: 2171907-65-4) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural properties and versatility make it a promising candidate for various applications, from peptide therapeutics to small-molecule drug discovery. Continued research and development efforts are expected to further elucidate its potential and overcome existing limitations, paving the way for its broader utilization in the field.

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